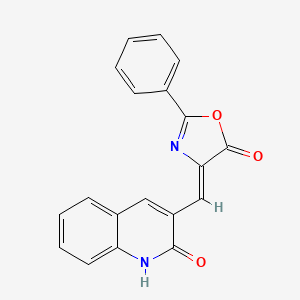
(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Scientific Research Applications
Antimicrobial Activity
(Z)-L1: and its metal complexes have been investigated for their antimicrobial properties. These complexes, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), were synthesized and characterized using various spectral techniques . The ligand itself shows low activity, but the metal complexes exhibit moderate to good antimicrobial effects. Researchers have explored their potential as novel antimicrobial agents.
Coordination Chemistry and Metal Complexes
The synthesis and characterization of metal complexes involving (Z)-L1 have attracted attention. These complexes, formed by reacting the ligand with metal chlorides, exhibit octahedral geometry. Spectroscopic techniques such as IR, NMR, ESR, UV-Vis, and X-ray powder diffraction have been employed to study these complexes . Understanding their coordination behavior and structural features is crucial for applications in catalysis, materials science, and bioinorganic chemistry.
Future Directions
properties
IUPAC Name |
(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKHOCJQBRAAW-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5516046 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

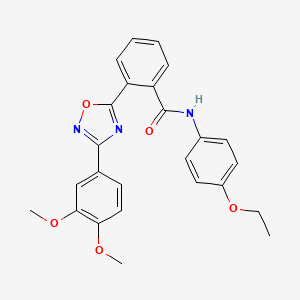


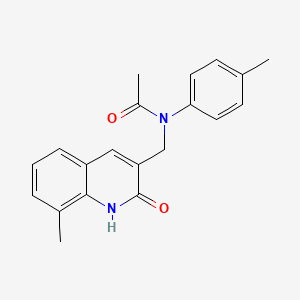
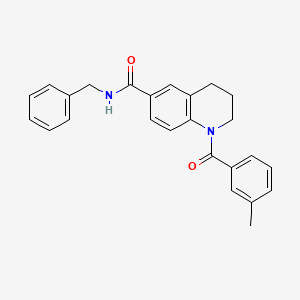
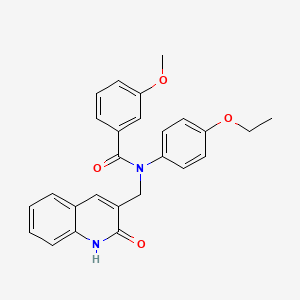


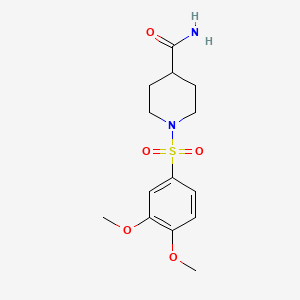
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)